molecular formula C23H22ClN3 B12634868 N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride

N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride

Cat. No.: B12634868
M. Wt: 375.9 g/mol
InChI Key: CQKHQMGSZKYNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The addition of phenyl and ethyl-methylphenyl groups further enhances its chemical properties, making it a subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 2-phenylquinazolin-4-amine, which is then subjected to a substitution reaction with 2-ethyl-6-methylphenylamine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For instance, oxidation reactions may need to be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group may yield a carboxylic acid derivative, while reduction of the quinazoline core can lead to the formation of a dihydroquinazoline compound.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. The exact pathways and molecular targets are still under investigation, but its quinazoline core is known to play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: A chloroacetanilide herbicide with a similar ethyl-methylphenyl group.

    N-(2-ethyl-6-methylphenyl)-2-chloroacetamide: An aromatic amide with a similar structural motif.

    Metolachlor: Another chloroacetanilide herbicide with structural similarities.

Uniqueness

What sets N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride apart is its quinazoline core, which imparts unique chemical and biological properties. Unlike the herbicides mentioned, this compound is primarily studied for its potential therapeutic applications and its role in advanced material science.

Properties

Molecular Formula

C23H22ClN3

Molecular Weight

375.9 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride

InChI

InChI=1S/C23H21N3.ClH/c1-3-17-13-9-10-16(2)21(17)25-23-19-14-7-8-15-20(19)24-22(26-23)18-11-5-4-6-12-18;/h4-15H,3H2,1-2H3,(H,24,25,26);1H

InChI Key

CQKHQMGSZKYNTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.